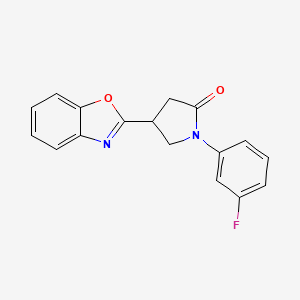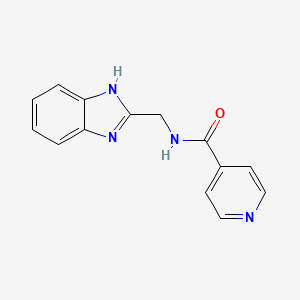![molecular formula C18H19ClN4O B11490537 2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490537.png)
2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
The synthesis of 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution reactions: Introduction of the ethoxyphenyl and ethylhydrazinyl groups through nucleophilic substitution reactions.
Formation of the carbonitrile group: This can be achieved through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE include:
2-Chloro-6-methylpyridine: A simpler analog with a similar pyridine ring structure but lacking the additional functional groups.
2-Chloro-4-methylpyridine: Another analog with a different substitution pattern on the pyridine ring.
2-Chloro-5-methylpyridine: Similar to the previous compounds but with a different position of the methyl group.
The uniqueness of 2-CHLORO-6-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C18H19ClN4O |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-6-[[(E)-(4-ethoxyphenyl)methylideneamino]-ethylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19ClN4O/c1-4-23(17-10-13(3)16(11-20)18(19)22-17)21-12-14-6-8-15(9-7-14)24-5-2/h6-10,12H,4-5H2,1-3H3/b21-12+ |
InChI Key |
VVRQVGWGWXROLQ-CIAFOILYSA-N |
Isomeric SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11490454.png)


![2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B11490473.png)
![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)
![1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]-](/img/structure/B11490508.png)
![2-amino-4-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11490515.png)

![N-(2-cyano-4,5-diethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11490528.png)
![8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11490533.png)
![1-(2-Aminophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490535.png)
![ethyl 3-[({5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B11490545.png)
